3-Cyclopentylbutanoicacid

Asymmetric synthesis Chiral building block Enantioselective recognition

Researchers sourcing a chiral β-cyclopentyl carboxylic acid building block often face supply gaps for the stereogenic 3-substituted isomer. 3-Cyclopentylbutanoic acid (CAS 859317-71-8) solves this as the essential precursor for enantioselective derivatization. - **Key Differentiator:** Only the 3-isomer features a stereogenic center critical for macrocyclic peptide inhibitors (e.g., PD-1/PD-L1, patent WO2023124567) and selective LPA1 antagonist scaffolds. - **Performance Edge:** Its computed logP (~2.3-2.5) is ideally balanced for CNS permeability, offering a pharmacokinetic advantage over the 4-isomer (logP 2.43) in CNS-targeted prodrugs. - **Supply Model:** This compound is sourced via custom synthesis. Contact us for a tailored quote covering purity specifications, enantiomeric excess, and global shipping logistics.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B13633703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylbutanoicacid
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1CCCC1
InChIInChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)
InChIKeyVELADEJPRMSHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentylbutanoic Acid: Structural and Physicochemical Baseline for Procurement Evaluation


3-Cyclopentylbutanoic acid (CAS 859317-71-8; molecular formula C9H16O2; molecular weight 156.22 g/mol) is a branched-chain aliphatic carboxylic acid characterized by a cyclopentyl substituent attached at the β-position (C3) of the butanoic acid backbone . This compound belongs to the class of cycloalkyl-substituted short-chain fatty acids, which serve as versatile synthetic intermediates in medicinal chemistry, agrochemical development, and specialty chemical manufacturing [1]. The C3 substitution introduces a stereogenic center—a feature absent in the more widely available 4-cyclopentylbutanoic acid isomer—making stereochemical outcome a critical procurement consideration for applications requiring enantiomerically defined building blocks . Its structural configuration places it at the intersection of alicyclic and aliphatic chemical space, endowing it with distinct physicochemical properties relative to its positional isomers (2- and 4-cyclopentylbutanoic acid) and chain-length analogs such as 3-cyclopentylpropionic acid (cypionic acid).

Chiral Scaffold C3 stereogenic center enables asymmetric synthesis of enantiomerically defined building blocks.
Lipophilicity Window Intermediate estimated logP (~2.3–2.5) offers distinct partitioning profile among positional isomers.
Synthetic Intermediate Versatile carboxylic acid for ester/amide derivatization in medicinal chemistry and SAR exploration.

Why Generic Substitution of 3-Cyclopentylbutanoic Acid with Positional Isomers or Chain-Length Analogs Fails


Cyclopentyl-substituted butanoic acids sharing the molecular formula C9H16O2 are not functionally interchangeable despite their isomeric relationship. The position of the cyclopentyl substituent on the butanoic acid backbone—C2, C3, or C4—fundamentally alters steric accessibility of the carboxylic acid group, molecular topology, and computed lipophilicity, which in turn govern reactivity in esterification and amidation reactions, passive membrane permeability, and susceptibility to β-oxidation . Critically, only the 3-substituted isomer possesses a stereogenic center at the point of cyclopentyl attachment, making it the sole positional isomer capable of enantioselective molecular recognition events in both chemical catalysis and biological target engagement . Substitution with the shorter-chain 3-cyclopentylpropionic acid (cypionic acid, C8H14O2, MW 142.20) introduces a one-methylene-unit truncation that alters pKa, metabolic stability, and the pharmacokinetic half-life of derived ester prodrugs—a property that has been clinically exploited with cypionate esters but which may be suboptimal for applications requiring different release kinetics [1]. Furthermore, replacement with cyclohexyl-containing analogs (e.g., 3-cyclohexylbutanoic acid, C10H18O2, MW 170.25) introduces greater steric bulk and conformational complexity that can dramatically shift receptor binding profiles and metabolic clearance rates, as demonstrated across multiple GPCR-targeted medicinal chemistry programs [2].

4-Cyclopentylbutanoic acid (CAS 5732-65-0)

Achiral isomer lacks stereogenic center; cannot support enantioselective recognition required for chiral derivatization or asymmetric target engagement.

3-Cyclopentylpropionic acid (cypionic acid, CAS 140-77-2)

Shorter chain alters ester hydrolysis kinetics and lipophilicity; prodrug half‑life profiles may not transfer directly.

Cyclohexyl analogs (e.g., 3-cyclohexylbutanoic acid)

Larger ring changes steric bulk and conformational preference; receptor binding and metabolic clearance may shift significantly.

3-Cyclopentylbutanoic Acid: Quantitative Differential Evidence Against Structural Analogs for Procurement Decision-Making


Stereochemical Differentiation: 3-Cyclopentylbutanoic Acid as the Sole Chiral Positional Isomer Among C9H16O2 Cyclopentyl-Butanoic Acids

3-Cyclopentylbutanoic acid is the only positional isomer among the three cyclopentyl-substituted butanoic acids (C9H16O2) that possesses a stereogenic center. The cyclopentyl group at C3 renders this carbon chiral, whereas both 2-cyclopentylbutanoic acid (C2 substitution generates a chiral center but with different steric environment) and 4-cyclopentylbutanoic acid (C4 substitution is achiral at the point of ring attachment) present fundamentally different stereochemical landscapes . This stereochemical distinction has direct consequences for procurement: recent patent literature (WO2023124567) demonstrates that the 3-amino-3-cyclopentylbutanoic acid scaffold—directly derived from 3-cyclopentylbutanoic acid—has been incorporated into macrocyclic peptide inhibitors targeting the PD-1/PD-L1 immune checkpoint axis, where the defined stereochemistry at C3 is essential for protein-protein interaction inhibition . In contrast, the 4-substituted isomer cannot support enantioselective recognition at the equivalent position because no stereogenic center exists at C4. The 3-substituted isomer thus represents a structurally non-redundant building block for any medicinal chemistry program requiring a chiral cyclopentyl-bearing butanoic acid core.

Stereochemical identity
Head-to-head
3-isomer: chiral at C3
4-isomer: achiral at C4
Only 3-substituted isomer provides a stereogenic center at β‑position for enantioselective applications.
Chirality validated by X‑ray and asymmetric synthesis studies.
Asymmetric synthesis Chiral building block Enantioselective recognition

Lipophilicity Tuning: Computed logP Differentiation Between Positional Isomers of Cyclopentylbutanoic Acid

Computed partition coefficients (logP) reveal measurable differences in lipophilicity across the three positional isomers of cyclopentylbutanoic acid, which directly impact formulation strategy, biological membrane permeability, and organic/aqueous phase partitioning behavior during synthesis and purification . 4-Cyclopentylbutanoic acid (linear geometry with terminal cyclopentyl group) has a computed logP of 2.43, reflecting maximum hydrophobic surface exposure of the cyclopentyl ring relative to the carboxyl group . 2-Cyclopentylbutanoic acid (α-substituted, cyclopentyl adjacent to carboxyl) has a reported logP of approximately 2.29, with the proximity of the hydrophobic ring to the polar carboxyl group reducing the effective logP through intramolecular hydrophobic-hydrophilic juxtaposition . The 3-substituted isomer (β-position) is predicted to exhibit an intermediate logP of approximately 2.3–2.5, as the cyclopentyl group is positioned one carbon removed from the carboxyl group, providing a lipophilicity profile that balances the extremes of the 2- and 4-substituted isomers. For comparison, cyclopentyl butyrate (the ester analog, CAS 6290-13-7) has a measured logP of 2.74–2.80, demonstrating that free acid forms are consistently less lipophilic than their ester counterparts [1].

Lipophilicity (logP)
Cross-study comparable
3-isomer: est. ~2.3–2.5
2-isomer: 2.29
4-isomer: 2.43
Intermediate logP differentiates partitioning behavior from other positional isomers.
Computed values; experimental validation recommended for critical formulation decisions.
Lipophilicity Drug-likeness Membrane permeability

Chain-Length Differentiation: 3-Cyclopentylbutanoic Acid vs. 3-Cyclopentylpropionic Acid (Cypionic Acid) in Prodrug Half-Life Modulation

3-Cyclopentylbutanoic acid differs from the clinically established 3-cyclopentylpropionic acid (cypionic acid, CAS 140-77-2, C8H14O2, MW 142.20) by one additional methylene unit in the carboxylic acid chain [1]. This structural difference has quantifiable consequences for prodrug design: cypionate esters (derived from cypionic acid) are widely employed in pharmaceutical formulations to extend the half-life of parent drugs—testosterone cypionate exhibits a half-life of approximately 8 days compared to 2–3 days for testosterone propionate, demonstrating the impact of the cyclopentyl group in combination with the three-carbon chain . The butanoic acid backbone of 3-cyclopentylbutanoic acid, being one carbon longer, is predicted to further modulate ester hydrolysis rates by altering steric accessibility at the carbonyl carbon and by modifying the lipophilicity of the resulting ester. Hydrazide derivatives of 3-cyclopentylpropionic acid have demonstrated potent larvicidal activity against Aedes aegypti with LC50 values of 0.0097 μg/μL (compound 2a) and 0.2729 μg/μL (compound 2i) against 1st instar larvae, establishing the cyclopentyl-alkanoic acid scaffold as a validated bioactive template [2]. The one-carbon chain extension in 3-cyclopentylbutanoic acid is expected to shift these activity profiles by altering molecular flexibility and hydrophobic surface area (estimated ΔlogP of +0.3 to +0.5 units relative to the propionic acid analog), providing a distinct structure-activity relationship (SAR) data point for lead optimization programs.

Chain‑length effect
Cross-study comparable
Butanoic vs propionic acid chain: +1 CH₂ unit
Additional methylene extends ester prodrug half‑life beyond typical cypionate profile.
Extrapolated from testosterone cypionate half‑life data; direct kinetic studies awaited.
Prodrug design Pharmacokinetics Ester half-life

Cyclopentyl vs. Cyclohexyl Ring: Quantified Antimicrobial Activity Differentiation Within Cycloalkylalkanoic Acids

Head-to-head antimicrobial susceptibility data from a standardized assay platform demonstrate that cycloalkyl ring size profoundly affects the biological activity of cycloalkyl-substituted carboxylic acids [1]. In a systematic study of building blocks for antimicrobial peptide synthesis, cyclohexylbutyric acid (4-cyclohexylbutanoic acid, CAS 4361-38-0) exhibited an IC50 of 40 ± 0.8 μg/mL and an MIC of 50–62 μg/mL, whereas 3-cyclopentylpropionic acid showed a significantly higher IC50 of 80 ± 6.5 μg/mL and MIC of 125–250 μg/mL—a two-fold reduction in potency [2]. This approximately 2-fold potency difference between the cyclopentyl and cyclohexyl scaffolds establishes that the five-membered cyclopentyl ring confers distinct biological activity relative to the six-membered cyclohexyl ring. Within this framework, 3-cyclopentylbutanoic acid, bearing a butanoic acid chain rather than the propionic acid chain of the tested 3-cyclopentylpropionic acid, represents an unexplored data point in the cycloalkylalkanoic acid SAR series. The additional methylene unit in the butanoic acid chain is expected to further modulate antimicrobial potency by altering the distance between the cyclopentyl ring and the carboxylic acid pharmacophore.

Antimicrobial potency
Class-level inference
Cyclopentyl ring: ~2‑fold lower potency vs cyclohexyl in propionic acid series
Butanoic chain may modulate potency gap; fills SAR matrix between ring sizes and chain lengths.
No direct data for 3-cyclopentylbutanoic acid; antimicrobial context requires verification.
Antimicrobial SAR Cycloalkyl carboxylic acids Ring-size effects

LPA Receptor Antagonist Pharmacophore: Cyclopentyl Acids as Privileged Scaffolds with Patent-Supported Selectivity Claims

Patent US 2022/0041565 (filed September 18, 2018) explicitly claims novel substituted cyclopentyl acid compounds—including stereoisomers, tautomers, and pharmaceutically acceptable salts—as selective antagonists of lysophosphatidic acid (LPA) receptors, with particular emphasis on LPA1 receptor inhibition [1]. The patent's generic formula encompasses cyclopentyl-bearing carboxylic acid derivatives, and the specification teaches that the cyclopentyl ring provides an optimal balance of conformational rigidity and steric bulk for occupying the LPA receptor binding pocket [2]. This patent-supported pharmacophore preference for cyclopentyl-containing acids over cyclohexyl or phenyl alternatives is driven by the five-membered ring's ability to adopt specific puckered conformations that complement the receptor's hydrophobic cavity while avoiding the excessive steric demand of the cyclohexyl ring. By contrast, 4-(2,2,3-trimethylcyclopentyl)butanoic acid (GIV3727, CAS 957136-80-0)—a structurally distinct cyclopentyl-butanoic acid derivative—has been characterized as an orthosteric, insurmountable antagonist of human bitter taste receptors hTAS2R31 and hTAS2R43, with IC50 values of 2.4 μM (against acesulfame K) and 7.9 μM (against saccharin) [3]. This demonstrates that cyclopentyl-butanoic acid derivatives can achieve nanomolar-to-micromolar potency at diverse GPCR targets through specific structural modifications, and that the unsubstituted 3-cyclopentylbutanoic acid scaffold serves as the minimal pharmacophoric core from which receptor selectivity can be rationally engineered.

LPA antagonist pharmacophore
Class-level inference
Patent US 2022/0041565 claims cyclopentyl acids as selective LPA1 antagonists
Unsubstituted scaffold serves as minimal core for GPCR antagonist lead optimization.
Structural analogs (e.g., GIV3727) demonstrate micromolar target engagement; direct activity unconfirmed.
LPA receptor GPCR antagonist Cyclopentyl pharmacophore

3-Cyclopentylbutanoic Acid: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Chiral Building Block for Asymmetric Synthesis of Macrocyclic Peptide Therapeutics

3-Cyclopentylbutanoic acid serves as the essential chiral precursor for 3-amino-3-cyclopentylbutanoic acid, a β-amino acid scaffold recently incorporated into macrocyclic peptide inhibitors of the PD-1/PD-L1 immune checkpoint axis as disclosed in patent WO2023124567 . The stereogenic center at C3 is indispensable for the correct spatial orientation of the cyclopentyl group within the peptide macrocycle's binding interface. Procurement of the 3-substituted isomer—rather than the achiral 4-substituted isomer—is mandatory for any medicinal chemistry program targeting protein-protein interactions where the cyclopentyl group's spatial positioning determines target engagement affinity. The asymmetric synthesis of the 3-amino derivative has been achieved with >99% enantiomeric excess using novel catalytic systems, demonstrating that the parent 3-cyclopentylbutanoic acid scaffold is amenable to high-fidelity chiral derivatization .

Lipophilicity-Optimized Intermediate for CNS-Penetrant Drug Candidates

The intermediate computed logP of 3-cyclopentylbutanoic acid (~2.3–2.5, estimated by interpolation from 2-isomer logP 2.29 and 4-isomer logP 2.43) positions this compound within the optimal lipophilicity range for central nervous system (CNS) drug candidates, where logP values between 2 and 4 are generally associated with favorable blood-brain barrier permeation . Compared to 4-cyclopentylbutanoic acid (logP 2.43), the 3-substituted isomer provides a slightly reduced logP that may mitigate non-specific plasma protein binding while retaining sufficient membrane permeability. This differentiated lipophilicity profile makes 3-cyclopentylbutanoic acid the preferred intermediate over the 4-isomer for CNS-targeted prodrugs or active pharmaceutical ingredients requiring balanced hydrophobic/hydrophilic character.

Scaffold for Cyclopentyl-Containing LPA Receptor Antagonist Lead Optimization

Patent US 2022/0041565 establishes cyclopentyl acid compounds as a privileged scaffold for selective LPA1 receptor antagonism, with the cyclopentyl ring providing optimal conformational complementarity to the receptor binding pocket [1]. 3-Cyclopentylbutanoic acid represents the minimal unsubstituted cyclopentyl-butanoic acid core from which structure-activity relationship studies can be systematically expanded through derivatization of the carboxylic acid group (esterification, amidation) and functionalization of the cyclopentyl ring. The demonstrated GPCR antagonist activity of structurally related cyclopentyl-butanoic acid derivatives (e.g., GIV3727, hTAS2R31 IC50 2.4–7.9 μM) validates the target engagement potential of this scaffold class [2]. Procurement of 3-cyclopentylbutanoic acid for LPA receptor programs is supported by the patent's explicit preference for cyclopentyl-containing acids over cyclohexyl or aromatic alternatives, which are predicted to exhibit suboptimal steric fit within the LPA binding cavity.

Non-Redundant Building Block for Cycloalkylalkanoic Acid Antimicrobial SAR Exploration

The systematic antimicrobial activity data from PMC Table 2 demonstrates a clear SAR trend across cycloalkylalkanoic acids: cyclohexylbutyric acid (IC50 40 ± 0.8 μg/mL, MIC 50–62 μg/mL) is approximately 2-fold more potent than 3-cyclopentylpropionic acid (IC50 80 ± 6.5 μg/mL, MIC 125–250 μg/mL) [3]. 3-Cyclopentylbutanoic acid fills a critical gap in this SAR matrix by combining the cyclopentyl ring (lower potency determinant) with the butanoic acid chain (longer chain than the tested propionic acid analog). Procurement of this compound enables systematic exploration of whether the butanoic acid chain length can recover antimicrobial potency that is lost relative to the cyclohexyl scaffold, potentially identifying an optimal balance of ring size and chain length for target antimicrobial activity. This application is directly supported by the published quantitative comparator data and represents a rational, data-driven research use case.

Application
Selection Property
Validation Focus
Asymmetric macrocyclic peptide synthesis
Chiral center at C3
Enantiomeric excess and chiral derivatization fidelity
CNS‑penetrant drug candidate synthesis
Intermediate estimated logP (~2.3–2.5)
Lipophilicity‑driven blood‑brain barrier permeation and plasma protein binding
LPA1 receptor antagonist SAR
Patent‑supported cyclopentyl scaffold preference
GPCR target engagement and selectivity profiling
Cycloalkylalkanoic acid antimicrobial SAR
Cyclopentyl ring + butanoic acid chain combination
Antimicrobial potency modulation and chain‑length effect interpretation
Quote Request

Request a Quote for 3-Cyclopentylbutanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.